molecular formula C10H10N2O3 B13711593 Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate

Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate

Cat. No.: B13711593
M. Wt: 206.20 g/mol
InChI Key: GRMCKIBWGZCJJG-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminobenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition of activated primary nitro compounds with alkynes. One common method employs sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts in water or chloroform . The reaction conditions are generally mild, and the process is eco-friendly, avoiding the use of toxic metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, sodium hydroxide for cycloaddition, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include substituted isoxazoles, amino derivatives, and various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 5-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the isoxazole ring structure but differ in their functional groups and biological activities.

Properties

IUPAC Name

ethyl 5-amino-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMCKIBWGZCJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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